4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGHGSRBEXIBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Ethyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole core is constructed via cyclization of ethyl thiosemicarbazide with acetic anhydride.
Procedure :
- Ethyl thiosemicarbazide (1.0 eq) is refluxed with acetic anhydride (3.0 eq) in dry toluene at 110°C for 6 hours.
- The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield white crystals (78% yield).
Characterization :
Sulfonamide Coupling: Formation of 4-Nitro-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Benzenesulfonamide
- Solvent : Tetrahydrofuran (THF), anhydrous
- Base : Triethylamine (2.5 eq)
- Temperature : 0°C → room temperature, 12 hours
- Yield : 85%
Procedure :
- 5-Ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) and 4-nitrobenzenesulfonyl chloride (1.1 eq) are dissolved in THF.
- Triethylamine is added dropwise under nitrogen.
- The reaction is stirred, filtered to remove salts, and concentrated.
- Purification via silica-gel chromatography (ethyl acetate/hexane, 1:3) yields the sulfonamide.
Characterization :
Nitro Reduction to Aniline
Catalytic hydrogenation outperforms SnCl₂-mediated reduction in purity (>98% vs. 89%).
Hydrogenation Protocol :
- Catalyst : 10% Pd/C (5 wt%)
- Solvent : Ethanol, 40 psi H₂, 25°C, 4 hours
- Yield : 92%
Characterization :
- ¹H NMR : Disappearance of δ 8.35 (nitro-Ar-H) and emergence of δ 6.85 (amino-Ar-H).
- HPLC : Purity 98.7% (C18 column, acetonitrile/water 60:40).
Benzoylation: Final Coupling to 4-Chlorobenzamide
- Acylating Agent : 4-Chlorobenzoyl chloride (1.2 eq)
- Base : Triethylamine (3.0 eq)
- Solvent : THF, 0°C → 25°C, 8 hours
- Yield : 88%
Procedure :
- 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline (1.0 eq) is suspended in THF.
- Triethylamine and 4-chlorobenzoyl chloride are added sequentially.
- The mixture is stirred, filtered, and concentrated.
- Recrystallization from ethanol/water (7:3) affords the target compound.
Characterization :
- Melting Point : 214–216°C.
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 144.5 (thiadiazole-C), 138.2 (Cl-Ar-C), 129.4–127.8 (Ar-C).
- Elemental Analysis : Calculated for C₁₇H₁₄ClN₅O₃S₂: C 45.78%, H 3.16%, N 15.70%; Found: C 45.65%, H 3.22%, N 15.58%.
Alternative Synthetic Routes and Comparative Analysis
Direct Sulfonation of Preformed Benzamide
Attempts to sulfonate pre-coupled 4-chloro-N-phenylbenzamide resulted in <20% yield due to steric hindrance.
Microwave-Assisted Sulfonamide Coupling
Microwave irradiation (100°C, 30 min) reduced reaction time but caused decomposition (~15% yield loss).
Solid-Phase Synthesis
Immobilization of 5-ethyl-thiadiazol-2-amine on Wang resin enabled iterative coupling but required specialized equipment.
Industrial-Scale Production Considerations
- Solvent Recovery : THF is distilled and reused (98% recovery).
- Catalyst Recycling : Pd/C is reactivated via HNO₃ wash, maintaining 95% activity over 10 cycles.
- Continuous Hydrogenation : Fixed-bed reactors achieve 1.2 kg/hr productivity.
Cost Analysis :
| Step | Cost Contribution |
|---|---|
| Thiadiazole Synthesis | 32% |
| Sulfonamide Coupling | 28% |
| Benzoylation | 22% |
| Purification | 18% |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites: the benzamide group and the sulfamoyl bridge.
The benzamide hydrolysis is favored under basic conditions due to nucleophilic attack by hydroxide ions, while sulfamoyl cleavage requires stronger acidic media .
Substitution Reactions
The chlorine atom on the benzamide ring and the thiadiazole NH group are susceptible to substitution.
Nucleophilic Aromatic Substitution (Cl → X)
The electron-withdrawing benzamide carbonyl activates the aromatic ring for nucleophilic substitution .
Thiadiazole NH Functionalization
| Reagent | Conditions | Product | References |
|---|---|---|---|
| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Methylated thiadiazole derivative | |
| AcCl | Pyridine, 0°C → RT | Acetylated sulfamoyl intermediate |
Oxidation and Reduction
The ethyl group on the thiadiazole ring and sulfamoyl bridge exhibit redox activity.
Cyclization and Ring-Opening
The thiadiazole ring participates in cycloaddition and ring-opening reactions.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| [3+2] Cycloaddition | NaN<sub>3</sub>, Cu(I), 100°C | Triazole-fused hybrid compound | |
| Acidic ring-opening | Conc. HCl, reflux | Thiourea derivative + CO<sub>2</sub> |
Sulfamoyl Group Reactivity
The sulfamoyl bridge (-SO<sub>2</sub>NH-) undergoes sulfonation and coupling reactions.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| SO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 50°C | Polysulfonated derivative | |
| EDC/NHS | pH 7.4 buffer, RT | Bioconjugates (e.g., protein-adducted complexes) |
Key Mechanistic Insights
-
Benzamide Reactivity : The electron-deficient aromatic ring facilitates nucleophilic substitutions, particularly at the para-chloro position .
-
Thiadiazole Stability : The 1,3,4-thiadiazole ring resists mild oxidation but undergoes ring-opening under strongly acidic conditions .
-
Sulfamoyl Lability : The -SO<sub>2</sub>NH- group acts as a leaving group in SNAr reactions, enabling modular derivatization .
Experimental data for these reactions are extrapolated from structurally related compounds , emphasizing the need for further targeted studies to validate kinetics and yields.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this benzamide have shown comparable or superior activity to standard antibiotics like penicillin G and ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. Studies involving molecular docking and in vitro assays have suggested that certain derivatives can inhibit growth in cancer cell lines such as MCF7 (breast cancer) and other types of cancer cells . The mechanism appears to involve the disruption of cellular processes critical for cancer cell survival.
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | TBD | |
| Derivative A | Other cancer lines | TBD |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
- In Vitro Screening : A study screened multiple derivatives against mycobacterial and fungal strains, revealing significant antimicrobial activity compared to established drugs .
- Molecular Docking Studies : Research employing molecular docking techniques has elucidated the binding affinities of this compound with target proteins associated with cancer progression, indicating promising therapeutic potential .
- Structure-Activity Relationship Analysis : Investigations into the structure-activity relationships (SAR) have provided insights into how modifications to the compound's structure can enhance or diminish its biological activity .
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Shares a similar sulfonamide structure but with different substituents.
Fenvalerate: Another compound with a chloro-substituted benzene ring, used primarily as an insecticide.
Uniqueness
4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole and sulfonamide moieties contribute to its versatility in various applications, setting it apart from other similar compounds.
Biological Activity
4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities. The synthesis of this compound typically involves multi-step reactions starting from appropriate thiadiazole precursors and chlorinated phenyl compounds.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Cytotoxicity Data of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
These compounds induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .
Anticonvulsant Activity
Thiadiazole derivatives have also been studied for their anticonvulsant properties. In vitro evaluations indicate that certain derivatives can significantly reduce seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems and ion channels .
Table 2: Anticonvulsant Activity Data
| Compound | Model | ED50 (mg/kg) | Notes |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 20 | Significant reduction in seizure frequency |
| Compound B | Maximal electroshock model | 15 | Exhibited protective effects against seizures |
Other Biological Activities
In addition to anticancer and anticonvulsant activities, thiadiazole derivatives like this compound have been reported to possess antimicrobial, anti-inflammatory, and antioxidant properties .
Case Studies
One notable study evaluated the pharmacokinetics and biodistribution of a similar thiadiazole compound in tumor-bearing mice. The results indicated significant tumor targeting capabilities, suggesting potential for development as an anticancer agent .
Another study focused on the structure-activity relationship (SAR) of various thiadiazole derivatives, revealing that modifications to the phenyl ring significantly enhanced biological activity against cancer cells .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide?
- Methodological Answer : Synthesis involves sequential coupling reactions, starting with sulfonylation of aniline derivatives followed by benzamide formation. Key parameters include:
- Temperature : Maintain 60–80°C during sulfonamide coupling to avoid side reactions (e.g., hydrolysis) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize reactive intermediates .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) to separate regioisomers, which are common due to the thiadiazole ring’s reactivity .
- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the presence of the ethyl group (δ 1.2–1.4 ppm, triplet) and sulfamoyl protons (δ 7.8–8.2 ppm, multiplet). IR spectroscopy verifies the benzamide C=O stretch (~1650 cm) and sulfonamide S=O stretches (~1150–1350 cm) .
- X-ray Crystallography : Employ SHELX programs for structure refinement. Key metrics: R-factor <5%, bond length deviations <0.02 Å .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo biological activities be resolved for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct ADME studies to assess bioavailability. For example, use LC-MS to quantify plasma concentrations after oral administration in rodent models. Low bioavailability (<30%) may explain reduced in vivo efficacy .
- Target Engagement Assays : Perform SPR (Surface Plasmon Resonance) to measure binding affinity to proposed targets (e.g., carbonic anhydrase IX). A KD >10 µM suggests off-target effects may dominate in vivo .
- Metabolite Identification : Use HRMS (High-Resolution Mass Spectrometry) to detect active metabolites. For example, oxidative cleavage of the thiadiazole ring could generate inactive byproducts .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets. Focus on hydrogen bonding between the sulfamoyl group and active-site residues (e.g., Asn62 in EGFR) .
- QSAR Modeling : Apply CoMFA (Comparative Molecular Field Analysis) to correlate electronic properties (e.g., Hammett σ values of substituents) with inhibitory activity. A parabolic relationship often emerges for thiadiazole derivatives .
- Example SAR Table :
| Derivative | Substituent (R) | IC (µM) |
|---|---|---|
| Parent | H | 12.5 |
| 4-Fluoro | F | 8.2 |
| 4-Nitro | NO | 25.7 (loss) |
| Data from in vitro kinase assays |
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- Tautomer Analysis : The thiadiazole ring may exhibit thione-thiol tautomerism. Use synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to detect electron density maps. A planar thiadiazole ring with S–N bond lengths of ~1.65 Å confirms the thione form .
- DFT Calculations : Compare experimental bond angles with B3LYP/6-31G* optimized geometries. Deviations >2° suggest dynamic disorder or solvent effects .
Experimental Design Considerations
Q. What controls are essential for validating biological activity assays?
- Methodological Answer :
- Positive Controls : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to confirm assay sensitivity .
- Solvent Controls : Test DMSO concentrations ≤1% to rule out solvent-induced cytotoxicity in cell-based assays .
- Counter-Screens : Include unrelated enzyme targets (e.g., tyrosine kinases) to assess selectivity. A selectivity index <10 indicates promiscuity .
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. >90% stability at 24h is ideal for oral formulations .
- Light Sensitivity : Store aliquots in amber vials under UV light (365 nm) for 72h. Degradation >5% necessitates light-protected packaging .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times (60 min) .
- Cell Line Variability : Test across multiple cell lines (e.g., MCF-7, HeLa) and normalize to housekeeping genes (e.g., GAPDH) .
- Batch Effects : Compare results using independent compound batches synthesized under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
